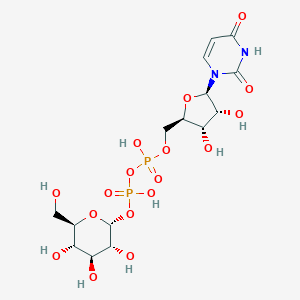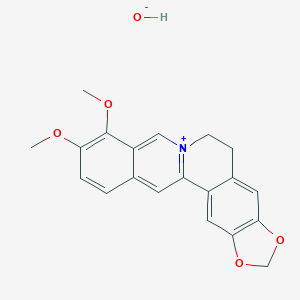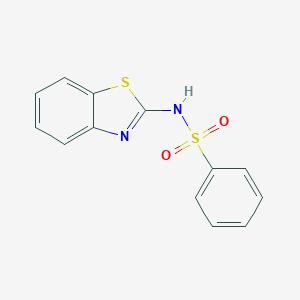![molecular formula C8H12N2O4S2 B086322 N-[4-(methanesulfonamido)phenyl]methanesulfonamide CAS No. 33256-34-7](/img/structure/B86322.png)
N-[4-(methanesulfonamido)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(methanesulfonamido)phenyl]methanesulfonamide, also known as MSMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the sulfonamide family and has been extensively studied for its biochemical and physiological effects.
作用機序
The mechanism of action of N-[4-(methanesulfonamido)phenyl]methanesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in the biosynthesis of thymidine, which is essential for DNA synthesis. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to inhibit the activity of ribonucleotide reductase, an enzyme involved in the biosynthesis of deoxyribonucleotides, which are essential for DNA synthesis.
生化学的および生理学的効果
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of the immune system. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade, which leads to cell death. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been shown to modulate the immune system by activating T cells and natural killer cells, which play a crucial role in the immune response.
実験室実験の利点と制限
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability at room temperature, and its low toxicity. However, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has some limitations, including its potential to form complexes with metal ions, which can interfere with the results of experiments involving metal ions. In addition, N-[4-(methanesulfonamido)phenyl]methanesulfonamide can react with other compounds in the experimental system, leading to unwanted side reactions.
将来の方向性
There are several future directions for the study of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, including the development of new synthesis methods, the investigation of its potential applications in drug discovery, and the exploration of its interactions with biomolecules. The development of new synthesis methods can improve the yield and purity of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, making it more accessible for research. The investigation of its potential applications in drug discovery can lead to the development of new drugs with anticancer, antiviral, and antimicrobial properties. The exploration of its interactions with biomolecules can improve our understanding of its mechanism of action and lead to the discovery of new targets for drug development.
Conclusion
In conclusion, N-[4-(methanesulfonamido)phenyl]methanesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-[4-(methanesulfonamido)phenyl]methanesulfonamide have been discussed in this paper. N-[4-(methanesulfonamido)phenyl]methanesulfonamide has shown promising results in various studies and has the potential to be a valuable tool for research in the future.
合成法
The synthesis of N-[4-(methanesulfonamido)phenyl]methanesulfonamide involves the reaction of 4-aminobenzenesulfonamide with formaldehyde and sodium bisulfite. The reaction results in the formation of N-[4-(methanesulfonamido)phenyl]methanesulfonamide, which is a white crystalline solid with a molecular weight of 264.3 g/mol. The synthesis method of N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been extensively studied, and various modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been studied for its anticancer, antiviral, and antimicrobial properties. In agriculture, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a herbicide to control weeds in crops such as cotton, soybeans, and peanuts. In material science, N-[4-(methanesulfonamido)phenyl]methanesulfonamide has been used as a precursor for the synthesis of various metal sulfonate complexes.
特性
CAS番号 |
33256-34-7 |
|---|---|
製品名 |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
分子式 |
C8H12N2O4S2 |
分子量 |
264.3 g/mol |
IUPAC名 |
N-[4-(methanesulfonamido)phenyl]methanesulfonamide |
InChI |
InChI=1S/C8H12N2O4S2/c1-15(11,12)9-7-3-5-8(6-4-7)10-16(2,13)14/h3-6,9-10H,1-2H3 |
InChIキー |
RHDAIYGGSBJXBM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
正規SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NS(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,7-Naphthalenedisulfonic acid, 4-[(2-arsonophenyl)azo]-3-hydroxy-](/img/structure/B86240.png)
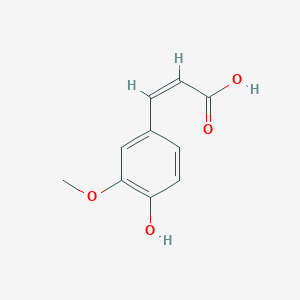
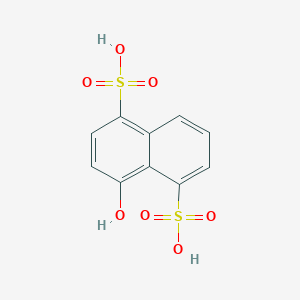
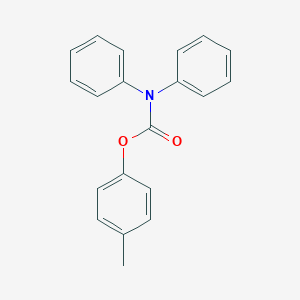
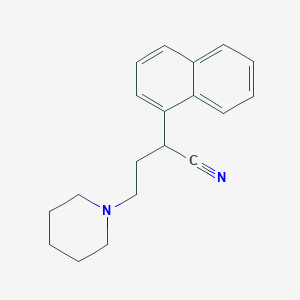
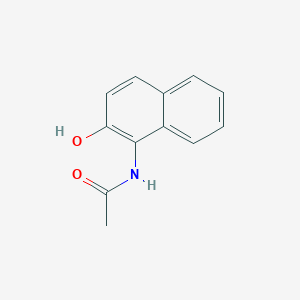
![Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl acetate](/img/structure/B86248.png)
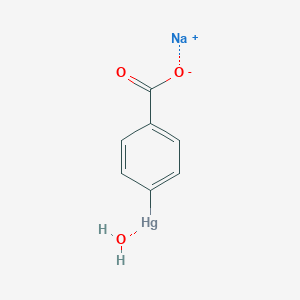

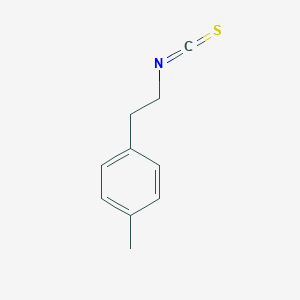
![Benz[cd]indol-2(1H)-one](/img/structure/B86259.png)
